tert-butyl N-{[4-(pyrrolidin-3-yl)phenyl]methyl}carbamate
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Overview
Description
tert-Butyl N-{[4-(pyrrolidin-3-yl)phenyl]methyl}carbamate: is a compound that features a tert-butyl carbamate group attached to a phenyl ring, which is further substituted with a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with the preparation of the pyrrolidine derivative and the phenylmethyl carbamate.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, to form N-oxides.
Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amines derived from the carbamate group.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts and ligands.
Biology:
- Investigated for its potential as a pharmacophore in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{[4-(pyrrolidin-3-yl)phenyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the carbamate group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-(4-hydroxyphenyl)carbamate
Comparison:
- tert-Butyl N-{[4-(pyrrolidin-3-yl)phenyl]methyl}carbamate is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties that can enhance its biological activity.
- Other similar compounds may lack the pyrrolidine ring, resulting in different pharmacokinetic and pharmacodynamic profiles.
Properties
CAS No. |
150281-39-3 |
---|---|
Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl N-[(4-pyrrolidin-3-ylphenyl)methyl]carbamate |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-12-4-6-13(7-5-12)14-8-9-17-11-14/h4-7,14,17H,8-11H2,1-3H3,(H,18,19) |
InChI Key |
UIBFXLJQHUNGDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2CCNC2 |
Purity |
95 |
Origin of Product |
United States |
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